4-(4-Methoxyphenyl)-1,2,3-selenadiazole
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Overview
Description
4-(4-Methoxyphenyl)-1,2,3-selenadiazole is an organic compound with the chemical formula C8H7NOSe It belongs to the class of selenadiazoles, which are heterocyclic compounds containing selenium and nitrogen atoms The compound features a selenadiazole ring fused to a 4-methoxyphenyl group
Chemical Formula: CHNOSe
IUPAC Name: this compound
Structure: !Structure
Preparation Methods
Synthesis Routes: Several synthetic routes exist for the preparation of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole. One common method involves the reaction of 4-methoxyphenylhydrazine with selenium dioxide (SeO2) under appropriate conditions. The reaction proceeds through the formation of an intermediate selenadiazole ring.
Industrial Production: While industrial-scale production methods may vary, laboratories typically synthesize this compound using the above-mentioned routes. Optimization of reaction conditions, solvent choice, and purification steps ensures efficient production.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)-1,2,3-selenadiazole undergoes various chemical reactions:
Oxidation: It can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the selenadiazole ring yields corresponding selenol compounds.
Substitution: Substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents: Selenium dioxide (SeO), reducing agents, and nucleophiles.
Major Products: Selenoxides, selenols, and substituted derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for the synthesis of other selenadiazoles and related compounds.
Biology: Investigated for potential bioactivity, including antimicrobial and antioxidant properties.
Medicine: Research explores its role in drug design and development.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which 4-(4-Methoxyphenyl)-1,2,3-selenadiazole exerts its effects remains an active area of study. It likely interacts with cellular targets, affecting redox processes and enzyme activities. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While selenadiazoles are relatively rare, this compound stands out due to its 4-methoxyphenyl substituent. Similar compounds include other selenadiazoles and related heterocycles.
Properties
Molecular Formula |
C9H8N2OSe |
---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)selenadiazole |
InChI |
InChI=1S/C9H8N2OSe/c1-12-8-4-2-7(3-5-8)9-6-13-11-10-9/h2-6H,1H3 |
InChI Key |
MCJWDZFAZUUXHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C[Se]N=N2 |
Origin of Product |
United States |
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